![molecular formula C9H14ClN B2846643 4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride CAS No. 1820598-86-4](/img/structure/B2846643.png)
4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride
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Overview
Description
“4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride” is a chemical compound with the IUPAC name 2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole hydrochloride . It has a molecular weight of 173.64 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for “4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride” is 1S/C8H11NO.ClH/c1-2-8-6-4-9-3-5(6)7(1)10-8;/h1-2,5-9H,3-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 173.64 .Scientific Research Applications
Antiviral Activity
This compound has been evaluated in vitro against representatives of different virus classes, such as HIV-1 (Retrovirus), HBV (Hepadnavirus) and the single-stranded RNA+ viruses Yellow fever virus (YFV) and Bovine viral diarrhea virus (BVDV), both belonging to the Flaviridae . Compounds 2c, 2g, and 3d showed a modest activity against CVB-2 .
Antibacterial and Antifungal Activity
The derivatives of 4-Azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione have shown antibacterial and antifungal activity . The minimal inhibitory concentrations (MICs) for the most active agents were determined .
Anti-cancer and Anti-angiogenesis Agents
The derivatives of this compound have been evaluated as potential anti-cancer and anti-angiogenesis agents .
Synthesis of Arylpiperazine Derivatives
The compound is used in the synthesis of arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo . These derivatives have been prepared and tested in vitro with the aim of identifying novel lead compounds active against emergent and re-emergent human and cattle infectious diseases .
Reactions with Various Anhydrides
The compound has been studied for its reactions with succinic, maleic, cis-cyclohexane-1,2-dicarboxylic, endic, phthalic, and 1,8-naphthalic anhydrides . Procedures for the preparation of the corresponding hydrazido acids and bis-imides were proposed .
Inhibition of Virus-induced Cytopathogenicity
The activity of the compound against Human Immunodeficiency virus type-1 (HIV-1) was based on inhibition of virus-induced cytopathogenicity in MT-4 cells acutely infected with a multiplicity of infection (m.o.i.) of 0.01 .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of 4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride is currently unknown . It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of physiological effects .
Result of Action
Related compounds have demonstrated antimicrobial activity, suggesting potential effects on microbial cell growth and viability .
properties
IUPAC Name |
(2S,6R)-4-azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h1-2,6-10H,3-5H2;1H/t6?,7?,8-,9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFNJLICLFPKHC-XYJYFTJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)C3CC2C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride |
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